

Technical Guide: 3-Aminobenzoic-d4 Acid in Analytical Research

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Compound of Interest

Compound Name: 3-Aminobenzoic-d4 Acid

Cat. No.: B583316

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Audience: Researchers, scientists, and drug development professionals.

Introduction

3-Aminobenzoic-d4 acid is the deuterium-labeled form of 3-aminobenzoic acid. Stable isotope-labeled compounds, such as **3-Aminobenzoic-d4 acid**, are indispensable tools in quantitative bioanalysis, particularly in liquid chromatography-mass spectrometry (LC-MS) assays. Their primary application is as internal standards, where their chemical and physical properties closely mimic the unlabeled analyte of interest. This guide provides a comprehensive overview of the chemical properties of **3-Aminobenzoic-d4 acid**, its application as an internal standard, and detailed experimental protocols for its use.

Chemical and Physical Properties

Deuterium labeling has a minimal effect on the physicochemical properties of a molecule, other than its molecular weight. Therefore, the properties of **3-Aminobenzoic-d4 acid** are expected to be nearly identical to its non-deuterated analog, 3-aminobenzoic acid.

Quantitative Data Summary

The following table summarizes the known and expected chemical properties of **3-Aminobenzoic-d4 acid**. Data for the non-deuterated analog is provided for comparison and is expected to be representative.

Property	Value (3-Aminobenzoic-d4 Acid)	Value (3-Aminobenzoic Acid)	Citation
Molecular Formula	C ₇ H ₃ D ₄ NO ₂	C ₇ H ₇ NO ₂	[1]
Molecular Weight	141.16 g/mol	137.14 g/mol	[1]
CAS Number	1020719-09-8 (representative)	99-05-8	[1]
Appearance	White to off-white solid	White solid, though commercial samples can be colored	[2]
Melting Point	Not specified; expected to be ~178-180 °C	178-180 °C	[2]
Density	Not specified; expected to be ~1.51 g/cm ³	1.51 g/cm ³	[2]
pKa (carboxyl)	Not specified; expected to be ~3.07	3.07	[2]
pKa (amino)	Not specified; expected to be ~4.79	4.79	[2]
Solubility	Not specified	Slightly soluble in water; soluble in acetone, boiling water, hot alcohol, hot chloroform, and ether.	[2]

Application as an Internal Standard in LC-MS/MS

The primary utility of **3-Aminobenzoic-d4 acid** is as an internal standard in quantitative mass spectrometry. An ideal internal standard co-elutes with the analyte and exhibits similar ionization efficiency and extraction recovery.[2] By being nearly identical to the analyte, a stable

isotope-labeled standard like **3-Aminobenzoic-d4 acid** can accurately correct for variations during sample preparation and analysis, leading to higher accuracy and precision.[3]

Rationale for Use

The use of a deuterated internal standard is considered the "gold standard" in quantitative bioanalysis. It effectively compensates for:

- Matrix Effects: Variations in ionization efficiency caused by co-eluting compounds from the biological matrix.[4]
- Extraction Inefficiencies: Losses of the analyte during sample preparation steps like protein precipitation, liquid-liquid extraction, or solid-phase extraction.
- Injection Volume Variability: Minor differences in the volume of sample injected into the LC-MS/MS system.

Experimental Protocols

The following is a representative protocol for the quantification of 3-aminobenzoic acid in human plasma using **3-Aminobenzoic-d4 acid** as an internal standard.

Materials and Reagents

- 3-aminobenzoic acid (analyte)
- **3-Aminobenzoic-d4 acid** (internal standard)
- Human plasma (with anticoagulant)
- Methanol (LC-MS grade)
- Acetonitrile (LC-MS grade)
- Formic acid (LC-MS grade)
- Water (LC-MS grade)
- Microcentrifuge tubes

- Vortex mixer
- Centrifuge
- HPLC or UHPLC system coupled to a triple quadrupole mass spectrometer

Preparation of Stock and Working Solutions

- Analyte Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of 3-aminobenzoic acid in 10 mL of methanol.
- Internal Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve 1 mg of **3-Aminobenzoic-d4 acid** in 1 mL of methanol.
- Analyte Working Solutions: Prepare a series of working solutions by serially diluting the analyte stock solution with 50:50 methanol:water to create calibration standards.
- Internal Standard Working Solution (100 ng/mL): Dilute the internal standard stock solution with acetonitrile.

Sample Preparation (Protein Precipitation)

- Pipette 100 µL of human plasma sample, calibration standard, or quality control sample into a microcentrifuge tube.
- Add 20 µL of the internal standard working solution (100 ng/mL) to each tube (except for blank samples) and vortex briefly.
- Add 300 µL of cold acetonitrile (containing the internal standard) to precipitate plasma proteins.
- Vortex vigorously for 1 minute.
- Centrifuge at 14,000 rpm for 10 minutes at 4°C.
- Carefully transfer the supernatant to a clean tube or HPLC vial for analysis.

LC-MS/MS Conditions

- LC Column: A suitable C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 μ m).
- Mobile Phase A: 0.1% Formic acid in water.
- Mobile Phase B: 0.1% Formic acid in acetonitrile.
- Gradient: A suitable gradient to separate the analyte from matrix components (e.g., 5-95% B over 5 minutes).
- Flow Rate: 0.4 mL/min.
- Injection Volume: 5 μ L.
- Mass Spectrometer: Triple quadrupole with electrospray ionization (ESI) in positive ion mode.
- MRM Transitions:
 - 3-Aminobenzoic acid: Q1: 138.1 m/z -> Q3: 121.1 m/z (loss of NH_3)
 - **3-Aminobenzoic-d4 acid**: Q1: 142.1 m/z -> Q3: 125.1 m/z (loss of NH_3)

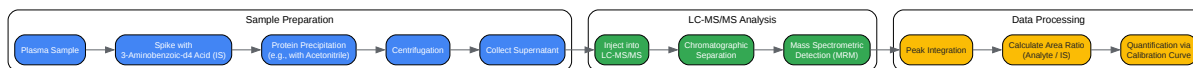
Data Analysis and Quantification

The concentration of 3-aminobenzoic acid in the samples is determined by calculating the peak area ratio of the analyte to the internal standard. A calibration curve is constructed by plotting the peak area ratios of the calibration standards against their known concentrations. The concentration of the unknown samples is then interpolated from this curve.

Visualizations

Bioanalytical Workflow

The following diagram illustrates the general workflow for a bioanalytical assay using a deuterated internal standard.

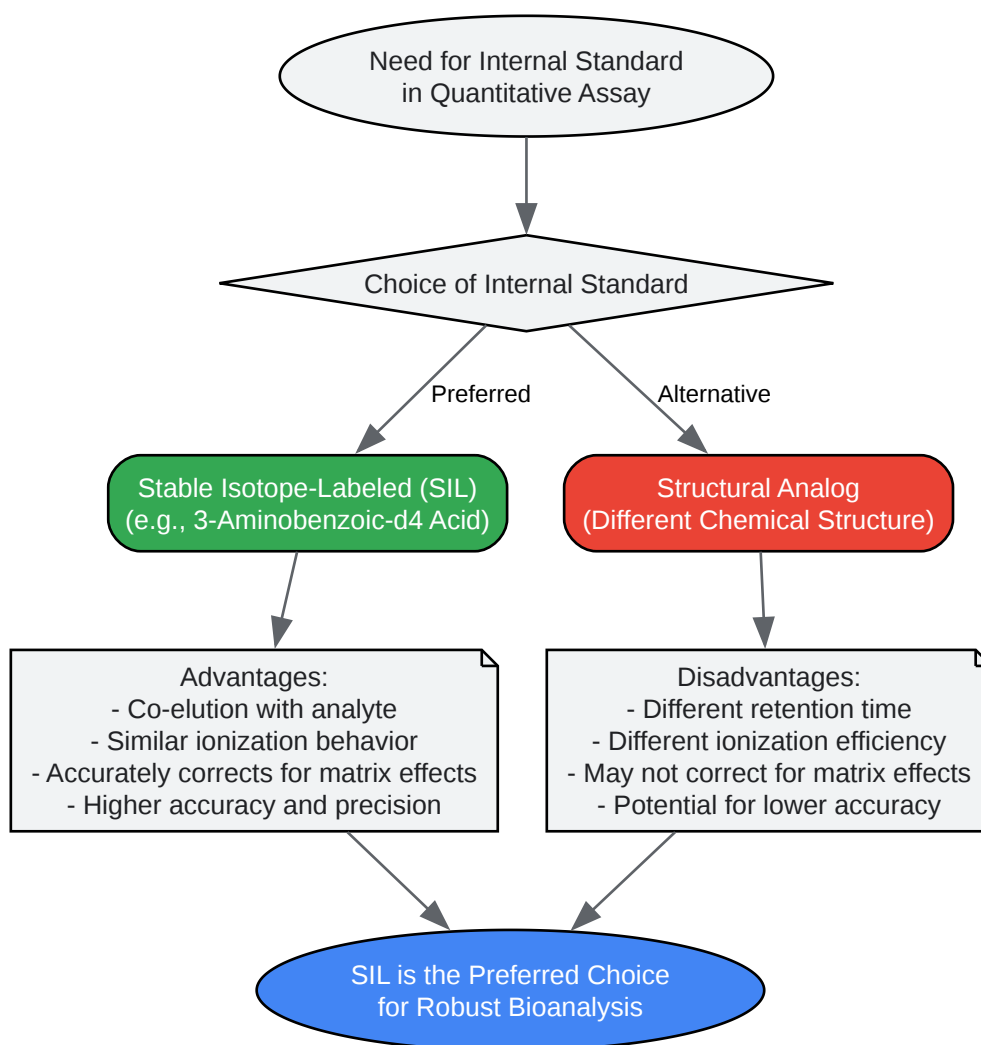


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Caption: A typical bioanalytical workflow using an internal standard.

Logical Flow for Internal Standard Selection

This diagram illustrates the decision-making process and advantages of using a deuterated internal standard over a structural analog.



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Caption: Logical flow comparing deuterated vs. analog internal standards.

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